

An In-depth Technical Guide to Oxazole-4-carbaldehyde: Chemical Properties and Structure

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Compound of Interest

Compound Name: Oxazole-4-carbaldehyde

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Introduction

Oxazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to **oxazole-4-carbaldehyde**, aimed at professionals in research and development.

Chemical Properties and Structure

Oxazole-4-carbaldehyde, with the IUPAC name **1,3-oxazole-4-carbaldehyde**, is a solid at room temperature.^{[1][2]} Its chemical structure consists of a five-membered oxazole ring with a carbaldehyde group at the 4-position.

Table 1: Physicochemical Properties of Oxazole-4-carbaldehyde

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ NO ₂	[3]
Molecular Weight	97.07 g/mol	[2][3]
Melting Point	57-61 °C	[1][3]
Boiling Point	184.7±13.0 °C (Predicted)	[1][3]
Density	1.258±0.06 g/cm ³ (Predicted)	[1][3]
Flash Point	65.5 °C	[3]
Solubility	Soluble in DMSO and methanol.	[4]

Table 2: Structural Identifiers for Oxazole-4-carbaldehyde

Identifier	Value	Reference(s)
IUPAC Name	1,3-oxazole-4-carbaldehyde	[1]
SMILES String	O=Cc1cocc1	[2][5]
InChI Key	JBWIIXBEPINWPB-UHFFFAOYSA-N	[1][2]
CAS Number	118994-84-6	[2][3]

Spectroscopic Data (Predicted)

While extensive experimentally derived spectroscopic data for **oxazole-4-carbaldehyde** is not readily available in the cited literature, the following table summarizes the expected characteristic spectroscopic features based on the analysis of the oxazole core and related structures.

Table 3: Predicted Spectroscopic Data for Oxazole-4-carbaldehyde

Spectroscopy	Characteristic Peaks/Signals
¹ H NMR	Aldehyde proton (CHO): δ 9.8-10.0 ppm (s); Oxazole ring protons: δ 8.0-9.0 ppm.
¹³ C NMR	Carbonyl carbon (C=O): δ 185-195 ppm; Oxazole ring carbons: δ 120-160 ppm.
IR Spectroscopy	C=O stretch (aldehyde): ~1700-1720 cm^{-1} ; C=N stretch (oxazole): ~1650 cm^{-1} ; C-O-C stretch (oxazole): ~1100-1200 cm^{-1} .
Mass Spectrometry	Molecular ion peak (M^+) at m/z = 97.02. Common fragmentation patterns may involve the loss of CO (m/z = 69) and HCN (m/z = 70).

Experimental Protocols

Synthesis of Oxazole-4-carbaldehyde via Swern Oxidation

A common and efficient method for the synthesis of **oxazole-4-carbaldehyde** is the Swern oxidation of 4-oxazolemethanol.^{[1][6]} This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

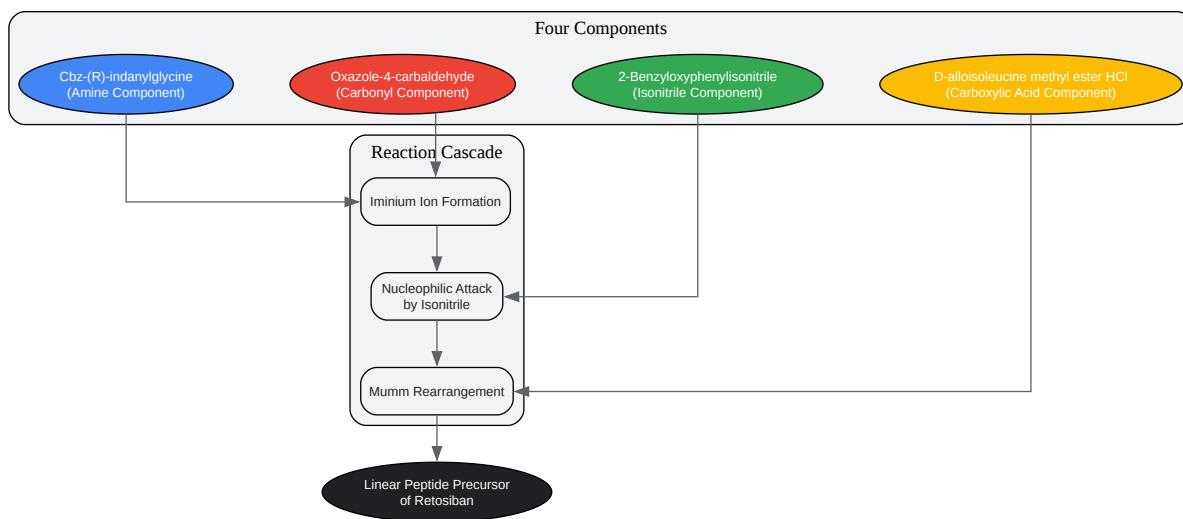
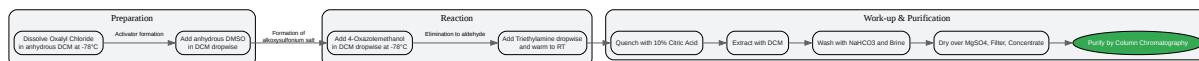
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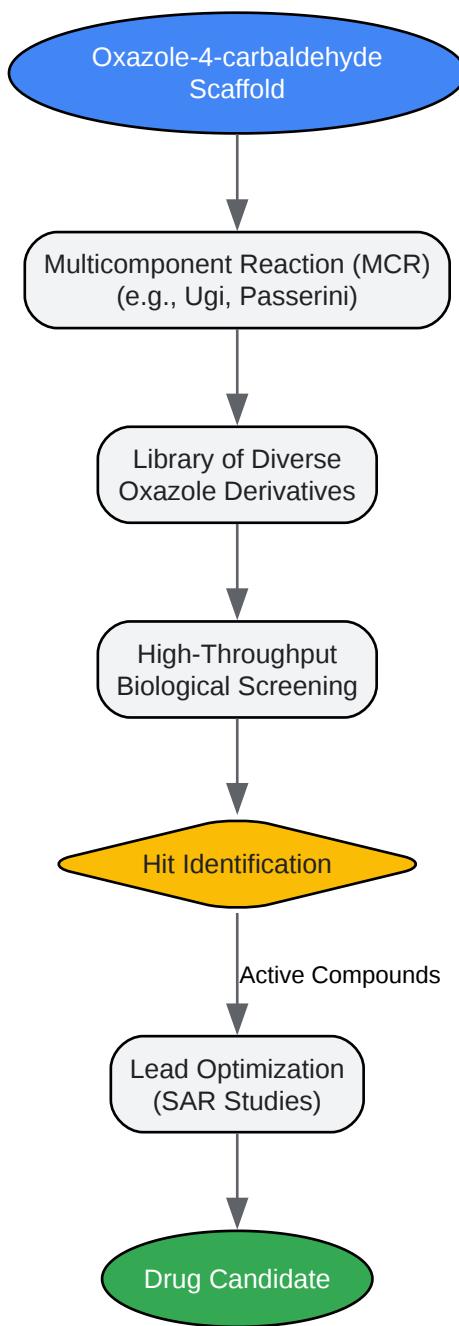
- 4-Oxazolemethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- 10% aqueous citric acid solution

- Saturated aqueous sodium bicarbonate solution
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
- DMSO Addition: Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.
- Alcohol Addition: Dissolve 4-oxazolemethanol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.
- Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Work-up: Quench the reaction by adding a 10% aqueous citric acid solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude **oxazole-4-carbaldehyde** can be further purified by column chromatography on silica gel.





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